molecular formula C12H9ClN2S B2684379 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile CAS No. 735342-48-0

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile

Cat. No. B2684379
CAS RN: 735342-48-0
M. Wt: 248.73
InChI Key: RMMQZJVCETZXHO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Thiazole is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses a condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The benzene and thiazole planes in benzothiazoles are coplanar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some benzothiazole derivatives are solid at room temperature, while others are liquid .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile”, have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Anticonvulsant Activity

Benzothiazol-2-yl hydrazones/acetohydrazones, which can be derived from “2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile”, have been synthesized and evaluated for their anticonvulsant activity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed significant protection at a dose of 100 mg/kg in mice .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole derivatives and their biological activity . This approach provides a foundation for the design of new compounds with enhanced activity.

Design and Synthesis of Novel Compounds

“2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile” can serve as a starting point for the design and synthesis of novel compounds with potential biological activity . By modifying the structure of this compound, researchers can create a variety of new molecules for further study.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have shown inhibitory activity against various enzymes .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary widely depending on their specific structure. Some benzothiazole compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Benzothiazole derivatives have been the subject of extensive research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for benzothiazole derivatives, exploring their biological activities, and optimizing their properties for use in various applications .

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S/c1-8(6-13)9(7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,6H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMQZJVCETZXHO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2S1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2S1)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile

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